molecular formula C23H19N3O4 B11073365 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11073365
M. Wt: 401.4 g/mol
InChI Key: HWUDNVIYVKNWTR-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic molecule that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a pyrazole ring fused with a pyranoquinoline structure, making it a subject of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: This step involves the reaction of 4-methoxyphenylhydrazine with an appropriate diketone under acidic or basic conditions to form the pyrazole ring.

    Construction of the Pyranoquinoline Core: The pyrazole derivative is then subjected to a cyclization reaction with a suitable aldehyde and a β-keto ester in the presence of a catalyst, such as piperidine, to form the pyranoquinoline core.

    Final Cyclization and Functionalization: The intermediate is further cyclized and functionalized to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce the pyrazole ring to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions include various substituted pyrazole and quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways can vary depending on the specific biological context and the nature of the target.

Comparison with Similar Compounds

4-[3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione: can be compared with other pyrazole and quinoline derivatives:

    Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-phenylpyrazole share the pyrazole core but differ in their substitution patterns and biological activities.

    Quinoline Derivatives: Compounds such as quinine and chloroquine are well-known quinoline derivatives with antimalarial properties, highlighting the diverse applications of quinoline-based compounds.

The uniqueness of This compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to simpler pyrazole or quinoline derivatives.

Properties

Molecular Formula

C23H19N3O4

Molecular Weight

401.4 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C23H19N3O4/c1-26-18-6-4-3-5-15(18)22-20(23(26)28)16(11-19(27)30-22)17-12-24-25-21(17)13-7-9-14(29-2)10-8-13/h3-10,12,16H,11H2,1-2H3,(H,24,25)

InChI Key

HWUDNVIYVKNWTR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=C(NN=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

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